molecular formula C14H20N2O2Si B8463903 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde CAS No. 1496550-58-3

1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde

Cat. No. B8463903
CAS RN: 1496550-58-3
M. Wt: 276.41 g/mol
InChI Key: PBWNKVYSHXDSID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde is a useful research compound. Its molecular formula is C14H20N2O2Si and its molecular weight is 276.41 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

1496550-58-3

Product Name

1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde

Molecular Formula

C14H20N2O2Si

Molecular Weight

276.41 g/mol

IUPAC Name

1-(2-trimethylsilylethoxymethyl)pyrrolo[2,3-b]pyridine-3-carbaldehyde

InChI

InChI=1S/C14H20N2O2Si/c1-19(2,3)8-7-18-11-16-9-12(10-17)13-5-4-6-15-14(13)16/h4-6,9-10H,7-8,11H2,1-3H3

InChI Key

PBWNKVYSHXDSID-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)CCOCN1C=C(C2=C1N=CC=C2)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 1H-pyrrolo[2,3-B]pyridine-3-carbaldehyde (2.0 g, 13.7 mmol) in 20 mL DMF at 0° C. was added NaH (328 mg, 13.7 mmol). The suspension was allowed to stir at 0° C. for 30 min, then [2-(chloromethoxy)ethyl](trimethyl)silane (2.67 mL, 15.1 mmol) was slowly added. The reaction was allowed to warm to ambient temperature and stirred for 16 h. The mixture was concentrated and partitioned between saturated NaHCO3 and CH2Cl2. The organics were washed with water and brine, then dried over Na2SO4, filtered and concentrated. The crude solid was triturated with CH2Cl2 and filtered. The filtrate was concentrated and purified by silica gel chromatography (0-25% ethylacetate/hexanes) to give 1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde (66%). LCMS [M+H]+=277.1.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
328 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

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